5-Nitro-3H-1,2,4-triazol-3-one
Description
Foundational Significance in Heterocyclic Chemistry and Advanced Materials
5-Nitro-3H-1,2,4-triazol-3-one (NTO) is a heterocyclic compound that has garnered considerable attention for its unique properties. osi.lv As a derivative of the 1,2,4-triazole (B32235) ring system, NTO is of fundamental interest in heterocyclic chemistry, a major branch of organic chemistry. researchgate.net The presence of both a nitro group and a keto group on the triazole ring gives NTO a distinct electronic structure and reactivity, making it a valuable subject for synthetic and mechanistic studies.
The primary significance of NTO, however, lies in its application as an advanced material, specifically as an insensitive high explosive (IHE). icm.edu.pl First identified in 1905, its explosive properties were not thoroughly investigated until the 1980s. wikipedia.org NTO has emerged as a crucial component in modern energetic materials due to its favorable combination of high performance and low sensitivity to external stimuli such as impact, friction, and heat. ardascience.comdtic.mil This low sensitivity is a critical attribute for the development of "insensitive munitions" (IM), which are designed to be safer to handle, transport, and store than conventional explosives. dtic.mil
The performance of NTO is often compared to that of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), a widely used military explosive. icm.edu.pl While its detonation performance is slightly lower than RDX, NTO exhibits significantly greater thermal stability and lower sensitivity, making it a viable replacement in many applications. ardascience.comdtic.mil Its insensitivity is comparable to that of TATB (1,3,5-triamino-2,4,6-trinitrobenzene), another well-known insensitive explosive, but NTO offers superior performance. dtic.mil This balance of properties has led to its adoption in various military explosive formulations, including the IMX series developed by BAE Systems, where it is often combined with other compounds like 2,4-dinitroanisole (B92663) (DNAN) and nitroguanidine. wikipedia.org
The molecular structure of NTO, a five-membered heterocyclic ring, contributes to its stability. researchgate.net Its synthesis is typically achieved through a two-step process involving the reaction of semicarbazide (B1199961) hydrochloride with formic acid to form a triazolone intermediate, which is then nitrated. dtic.milnih.gov This method is considered to be high-yielding and utilizes inexpensive starting materials. researchgate.netscispace.com
Evolution of Research Trajectories and Academic Interest
Research into this compound (NTO) has evolved significantly since its initial synthesis. While the compound was first identified in 1905, it wasn't until the 1980s that dedicated research into its explosive characteristics began in earnest. wikipedia.org This initial phase of research focused on establishing fundamental properties, synthesis optimization, and preliminary performance characterization. researchgate.netdtic.milscispace.com
The late 20th and early 21st centuries saw a surge in academic and military interest in NTO, driven by the global push for insensitive munitions (IM). ardascience.comdtic.mil Research during this period expanded to include detailed studies on its thermal and chemical stability, decomposition mechanisms, and sensitivity to various stimuli. osi.lvresearchgate.net A significant body of work has been dedicated to understanding the thermal decomposition of NTO, with studies exploring its kinetics and the catalytic effects of various additives, such as metal oxides, to either enhance or inhibit its decomposition temperature. osi.lvscispace.com
More recent research trajectories have moved beyond the study of pure NTO to explore its derivatives, salts, and co-crystals. researchgate.netresearchgate.net The acidic nature of NTO has led to research into its salt forms, which can offer modified properties. researchgate.net The formulation of NTO with other energetic materials and binders to create polymer-bonded explosives (PBXs) has also been a major area of investigation. scispace.com These formulations aim to optimize the balance between performance and insensitivity for specific applications. dtic.mil
Computational and theoretical studies, using methods like density functional theory (DFT), have also become prominent. dntb.gov.uanih.gov These studies provide insights into the molecular structure, electronic properties, and decomposition pathways of NTO and its isomers, aiding in the rational design of new energetic materials based on the triazolone framework. nih.govacs.org The exploration of NTO's synthesis and behavior in different environments, including under inert gas clusters, represents another modern research avenue. scirp.org Furthermore, femtosecond laser-induced breakdown spectroscopy has been employed to study the molecular formation dynamics of NTO in various atmospheres. epa.gov
The focus of research has clearly shifted from initial discovery and basic characterization to a more nuanced understanding of its properties and the development of advanced formulations tailored for modern military requirements. osi.lvardascience.com
Structure
3D Structure
Properties
CAS No. |
4219-06-1 |
|---|---|
Molecular Formula |
C2N4O3 |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2N4O3/c7-2-3-1(4-5-2)6(8)9 |
InChI Key |
NVKJOXRVEKMMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=O)N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes
The synthesis of 5-Nitro-3H-1,2,4-triazol-3-one (NTO) is well-documented, with the most common methods proceeding through a 1,2,4-triazol-3-one (TO) intermediate. These multi-step syntheses are foundational to the production of NTO.
Multi-Step Synthesis via 1,2,4-Triazol-3-one Intermediate
The traditional and widely adopted synthesis of NTO involves a two-step process. wikipedia.org The first step is the condensation of semicarbazide (B1199961) hydrochloride with formic acid to produce the intermediate, 1,2,4-triazol-3-one (TO). wikipedia.org This intermediate is then nitrated to yield the final product, this compound. wikipedia.org
A common procedure involves the reaction of semicarbazide (as a free base) with formic acid to form formylsemicarbazide. google.com This intermediate is subsequently cyclized by heating, often in a solvent like formic acid, to produce 1,2,4-triazol-3-one. google.com The final step is the nitration of the triazolone with concentrated nitric acid. google.com One-pot synthesis methods have also been developed, where the cyclocondensation of semicarbazide with formic acid is followed directly by nitration, achieving yields up to 76.8%. researchgate.net
The reaction pathway can be summarized as follows:
Formation of Formylsemicarbazide: Semicarbazide + Formic Acid → Formylsemicarbazide
Cyclization: Formylsemicarbazide → 1,2,4-Triazol-3-one (TO)
Nitration: 1,2,4-Triazol-3-one (TO) + Nitric Acid → this compound (NTO)
Optimization Strategies for Yield and Purity
Efforts to enhance the efficiency of NTO synthesis have focused on optimizing reaction conditions to improve both yield and purity. Studies have investigated the kinetics of the nitration of 1,2,4-triazol-5-one (B2904161) in varying concentrations of nitric acid (70–100%). researchgate.net These investigations also noted the formation of an N-nitro-1,2,4-triazol-5-one intermediate and determined the activation energies for its formation and decomposition, as well as for the primary nitration reaction. researchgate.net
The choice of solvent and reaction temperature during cyclization has been shown to be crucial. For instance, cyclization of formylsemicarbazide can be achieved by heating it in a suitable solvent, with formic acid being a preferred option, at temperatures between 90 to 150°C. google.com Alternatively, the cyclization can be performed without a solvent, although this may result in lower yields of the triazolone. google.com The final nitration step is typically carried out with highly concentrated (e.g., 98%) nitric acid at controlled temperatures, for instance, between 15 to 45°C, to manage the exothermic nature of the reaction and maximize product formation. google.com
| Step | Parameter | Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|---|
| Cyclization | Solvent | Formic Acid | Preferred for higher yields | google.com |
| Cyclization | Temperature | 90-150°C | Optimal range for cyclization in solvent | google.com |
| Nitration | Nitric Acid Concentration | 70-100% | Affects reaction kinetics and intermediate formation | researchgate.net |
| Nitration | Temperature | 15-45°C | Controlled temperature for safe and efficient nitration | google.com |
Advanced Synthetic Approaches and Concepts
Beyond established methods, theoretical and computational studies have explored novel approaches to synthesize NTO, focusing on catalysis and the influence of the reaction environment.
Theoretical Investigations of Catalytic Synthesis
Computational studies have investigated the catalytic synthesis of NTO from urea (B33335) through a series of reactions including chlorination, amination, formylation, and nitration. researchgate.netscirp.org These theoretical models have explored the use of metal chlorides (e.g., ferric chloride) and metal oxides (e.g., ferrous oxide) as catalysts. researchgate.netscirp.org The findings suggest that ferric chloride is an effective catalyst for the chlorination step, while ferrous oxide is suitable for catalyzing the subsequent amination, formylation, and nitration stages. researchgate.netscirp.org For the nitration of 1,2,4-triazol-3-one (TO), ferrous oxide was found to lower the activation energy to 81.6 kJ/mol. vulcanchem.com
Density functional theory (DFT) calculations have been employed to investigate the nitration mechanism of TO with the nitronium ion (NO₂⁺) in both concentrated nitric acid and a nitric-sulfuric acid system. researchgate.net These studies have highlighted an unexpected induction effect from coexisting acid groups (NO₃⁻ and/or HSO₄⁻). researchgate.net
Studies on Reaction Environment and Medium Effects
The reaction environment has been shown to play a significant role in the synthesis of NTO. Theoretical studies have proposed that conducting the synthesis in a neon-clustered (Ne₆) environment can stabilize transition states through interparticulate interactions. vulcanchem.com The modeling of NTO synthesis in inert gas-clustered systems (Helium, Neon) revealed that neon-clustered systems provide greater stabilization energy compared to helium. scirp.orgsemanticscholar.org
| Approach | Catalyst/Environment | Reaction Step | Key Finding | Reference |
|---|---|---|---|---|
| Catalytic Synthesis | Ferric Chloride (FeCl₃) | Chlorination | Reduces activation energy from 173.5 kJ/mol to 131.8 kJ/mol in Ne₆ systems. | vulcanchem.com |
| Catalytic Synthesis | Ferrous Oxide (FeO) | Amination, Formylation, Nitration | Effective catalyst for these steps. | researchgate.netscirp.org |
| Catalytic Synthesis | Ferrous Oxide (FeO) | Nitration of TO | Lowers activation energy to 81.6 kJ/mol in Ne₆ systems. | vulcanchem.com |
| Reaction Environment | Neon-clustered (Ne₆) system | Overall Synthesis | Stabilizes transition states and provides a more feasible pathway. | scirp.orgvulcanchem.comsemanticscholar.org |
| Medium Effects | H₂O and NH₃ | NTO Molecule | Formation of intermolecular hydrogen bonds lowers molecular energy and stabilizes NTO. | researchgate.net |
Isotopic Labeling in Synthesis for Mechanistic Probing
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of NTO, both ¹³C and ¹⁵N isotopes have been incorporated to study its synthesis and decomposition.
Furthermore, various ¹⁵N-labeled isomers of NTO have been synthesized to investigate its thermal decomposition in detail. researchgate.netscispace.com These include isomers labeled at the N(6) position, the N(4) position, and both the N(1) and N(2) positions. researchgate.netscispace.com For instance, NTO labeled at the N(6) position was prepared by nitrating TO with a K¹⁵NO₃/H₂SO₄ mixture. scispace.com The synthesis of NTO labeled at the N(4) position involved the nitration of TO(N4) with concentrated nitric acid. scispace.com The analysis of the decomposition products of these labeled compounds provides valuable insights into the mechanistic pathways of NTO degradation. researchgate.net
The use of ¹⁴C-labeled NTO has also been reported for investigating its metabolism. nih.gov
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Conformation Analysis
Quantum Chemical Calculations (e.g., DFT, Ab Initio Molecular Orbital Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio molecular orbital theory, have been extensively employed to investigate the fundamental properties of NTO. nih.govwikipedia.orgacs.org These computational methods allow for the determination of optimized geometries, vibrational frequencies, electronic structures, and thermodynamic values in the ground state. nih.gov
Different levels of theory and basis sets, such as B3LYP/6-31G(d,p), ROB3P86/6-311G(d,p), and RHF/6-311G(d,p), have been utilized to study NTO and its isomers. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the effects of isotopic nitrogen (¹⁵N) exchange on the energies and infrared frequencies of the NTO molecule. earthlinepublishers.com Furthermore, DFT with dispersion-correction (DFT-D) has been employed to study the structure of crystalline β-NTO. researchgate.net
These calculations provide insights into the molecule's stability and potential energy surface. nasa.govwikipedia.org The application of these methods has been crucial in understanding the electronic contributions to the physical and chemical properties of NTO at an atomic level. wikipedia.org
Tautomerism and Isomerism Studies
Computational studies have been crucial in exploring the tautomeric and isomeric landscape of NTO. nih.govresearchgate.net DFT calculations have identified two primary tautomers: the 3-nitro-1,2,4-triazol-5-one and the 5-nitro-1,2,4-triazol-3-one forms, with the latter being more dominant in the crystalline phase due to stabilization from intermolecular hydrogen bonds. vulcanchem.com
Studies using molecular orbital SCF and MP2 theories, along with the Becke3LYP hybrid density functional, have investigated the tautomerization, ionization, and bond dissociations of NTO. acs.org These studies have shown that two enol tautomers with 1H-1,2,4-triazole skeletons are only a few kcal/mol less stable than NTO, while aci-nitro tautomers are significantly less stable. acs.org The relative stabilities of these tautomers are influenced by their aromatic character. acs.org The lactam/lactim tautomerism has also been a subject of study, particularly in the context of ¹⁵N exchanged derivatives. earthlinepublishers.com
The investigation of constitutional isomers of NTO using DFT and ab initio methods has provided valuable data on their optimized geometries, vibrational frequencies, and electronic structures. nih.gov
Conformational Dynamics and Rotational Barrier Analysis
The study of conformational dynamics and rotational barriers provides insight into the flexibility and stability of the NTO molecule. nih.govcopernicus.orgut.ee Analysis of the rotational barriers around chemical bonds, often calculated using computational methods, helps in understanding the energy required for different parts of the molecule to rotate relative to each other. nih.govcopernicus.org This information is derived from the potential energy surface, where energy minima correspond to stable conformations and saddle points represent the transition states between them. frontiersin.org
For molecules with rotational isomers, the activation energies for transitions between different conformational states are largely influenced by the internal rotation barriers. aip.org While specific detailed studies on the conformational dynamics and rotational barriers of the isolated NTO molecule are not extensively detailed in the provided results, the principles of these analyses are fundamental to understanding its molecular behavior. ut.ee The investigation of such dynamics is crucial for a comprehensive understanding of the molecule's behavior in various environments. nih.govcopernicus.org
Reaction Mechanism Elucidation through Computational Modeling
Unimolecular and Bimolecular Decomposition Pathways
Computational modeling has been essential in elucidating the complex decomposition pathways of NTO. For unimolecular decomposition, studies consistently suggest that the initial and most probable step is the homolysis of the C–NO₂ bond. vulcanchem.comacs.org This pathway requires an activation energy of approximately 210 kJ/mol at the CCSD/DZP level of theory and leads to the formation of NO₂ radicals and triazole intermediates, which subsequently decompose into smaller molecules like HCN, N₂O, and CO. vulcanchem.com
Alternative unimolecular pathways, such as ring-opening or nitro group migration, have been found to be less favorable due to higher energy barriers. vulcanchem.com The investigation of bimolecular decomposition, particularly in the gas phase, has also been a focus. DFT calculations have been used to study the reaction paths of the NTO dimer, revealing a multi-step process involving several intermediates and transition states that lead to the evolution of products like CO₂, N₂, HONO, and HCN. rsc.org
The table below summarizes key findings from computational studies on NTO decomposition pathways.
| Decomposition Type | Initial Step | Activation Energy (Computational) | Key Products |
| Unimolecular | C–NO₂ bond homolysis | ~210 kJ/mol (CCSD/DZP) vulcanchem.com | NO₂, HCN, N₂O, CO vulcanchem.com |
| Unimolecular | Ring-opening | ~245 kJ/mol vulcanchem.com | - |
| Unimolecular | Nitro group migration | ~265 kJ/mol vulcanchem.com | - |
| Bimolecular (Dimer) | Dimer reaction | 87.8 kcal/mol (B3LYP/6-31G(d,p)) for CO₂ production path rsc.org | CO₂, N₂, HONO, HCN rsc.org |
Energy Barrier and Transition State Characterization
The characterization of energy barriers and transition states is fundamental to understanding the kinetics and mechanisms of NTO decomposition. solubilityofthings.comnih.govnumberanalytics.com A transition state is a high-energy, transient configuration of atoms at the peak of the energy barrier that connects reactants and products. wikipedia.orgsolubilityofthings.com
Computational methods are used to locate and characterize these transition states, which are saddle points on the potential energy surface. numberanalytics.com For the unimolecular decomposition of NTO via C–NO₂ bond cleavage, the calculated activation energy represents the energy barrier for this process. vulcanchem.com Similarly, for the bimolecular decomposition of the NTO dimer, a potential energy barrier of 87.8 kcal/mol has been calculated for the pathway leading to CO₂ formation. rsc.org
The analysis of transition states reveals details about the geometry and electronic structure at the point of maximum energy along the reaction coordinate. numberanalytics.com For instance, in alternative decomposition pathways involving ring-opening, the transition states are characterized by elongated C–N bond lengths and distorted ring geometries. vulcanchem.com Understanding these features is crucial for predicting the likelihood of different reaction pathways. scispace.com
Ab Initio Molecular Dynamics Simulations of Reactive Processes
Ab initio molecular dynamics (AIMD) simulations are crucial for understanding the initial decomposition steps of NTO under various conditions. researchgate.netrsc.org These simulations provide insights into the reactive processes at an atomic level, which are often difficult to probe experimentally.
Studies have shown that the thermal decomposition of NTO can be initiated by several pathways, including C-NO₂ bond homolysis, ring opening, and intermolecular hydrogen transfer. researchgate.netacs.org Computational studies suggest that C-NO₂ bond cleavage is the most probable initial step in the unimolecular decomposition of NTO, with a calculated energy requirement of 210 kJ/mol. vulcanchem.com This process leads to the formation of NO₂ radicals and triazole intermediates. vulcanchem.com
AIMD simulations have also been employed to study the effects of pressure on the decomposition of NTO. researchgate.net Under thermal conditions coupled with pressure (1-5 GPa), the initial decomposition mechanisms can be altered. researchgate.net Furthermore, AIMD simulations have been used to investigate the corrosion mechanism of NTO on mild steel, highlighting the role of the "nitro-to-amino" reaction and the importance of the metal surface and hydrogen bonding in this process. rsc.org
Intermolecular Interactions and Solid-State Characteristics
The solid-state properties of 5-Nitro-3H-1,2,4-triazol-3-one are heavily influenced by a network of intermolecular interactions, which dictate its crystalline structure and, consequently, its stability and energetic performance.
Hydrogen Bonding Networks and Their Energetic Contributions
Hydrogen bonds are a dominant feature of the NTO crystal structure, significantly contributing to its stability. The crystalline form is stabilized by intermolecular hydrogen bonds with lengths typically ranging from 1.87 to 2.05 Å. vulcanchem.com These interactions create a robust network that holds the molecules together in the solid state.
Energy decomposition analysis of hydrogen-bonded systems reveals that the total interaction energy is a sum of frozen density interaction, polarization, and charge transfer energies. rsc.org In many hydrogen-bonded networks, polarization and charge transfer are significant contributors to the interaction energy. rsc.org
Crystal Packing and Lattice Energy Computations
The arrangement of NTO molecules in the solid state, or crystal packing, has been a subject of thorough investigation. The β-phase of NTO crystallizes in a monoclinic space group (P2₁/c) with four molecules per unit cell. researchgate.net Computational models have been developed to describe this structure, often employing a combination of Lennard-Jones potentials, hydrogen-bonding terms, and Coulombic interactions. acs.org
These models have successfully reproduced the main crystallographic features and have shown good agreement with estimated lattice energies. acs.org The lattice energy of NTO has been calculated to be in the range of -110.46 to -121.02 kJ/mol, derived from enthalpies of formation and sublimation. researchgate.net Such calculations are vital for understanding the stability of the crystal lattice.
Effects of External Factors (e.g., Pressure, Vacancy) on Crystalline Structure
The crystalline structure of NTO is responsive to external stimuli such as pressure and the presence of defects like vacancies. High-pressure studies have shown that the NTO lattice exhibits minimal distortion up to 10 GPa, indicating significant structural resilience. vulcanchem.com However, pressure can induce changes in molecular configuration and intermolecular interactions. researchgate.net
Specifically, pressure can lead to red-shifts in the N-H stretching modes in Raman and infrared spectra, suggesting changes in the intra- and intermolecular hydrogen bonds. researchgate.net These changes are linked to the rotation of the nitro group and the lengthening of N-H bonds. researchgate.net At around 6 GPa, a shrinkage of the band gap is observed, attributed to faster charge transfer from the nitrogen heterocycle to the nitro group due to intermolecular hydrogen bonding. researchgate.net
The presence of vacancies, a type of crystal defect, can also influence the properties of the material. While specific studies on the effect of vacancies on the NTO crystal structure are part of broader research into material defects iaea.orgmdpi.com, it is understood that such defects can alter the local environment within the crystal, potentially impacting its stability and decomposition behavior. researchgate.net
Structure-Property Relationship Modeling and Prediction
The development of new energetic materials relies heavily on understanding the relationship between molecular structure and material properties. Computational modeling plays a pivotal role in this endeavor, enabling the design and prediction of novel compounds with desired characteristics.
Computational Design Principles for Novel Compounds
Computational design strategies are employed to create new energetic compounds with improved performance and reduced sensitivity. nih.gov One approach involves modifying existing molecular skeletons, such as that of NTO, by introducing different functional groups or by creating polycyclic or caged structures. nih.gov
For instance, theoretical investigations into fluorinated derivatives of nitroaromatics aim to predict advanced energetic materials that balance power and stability. dntb.gov.ua The introduction of fragments like -CF₃, -OCF₃, and cyclic -O(CF₂)nO- can significantly influence the density, detonation properties, and stability of the compounds. dntb.gov.ua
Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this context. researchgate.netnih.govorientjchem.org These models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the properties of a compound. mdpi.com By identifying key structural fragments that lead to desired properties, QSPR can guide the design of new molecules. nih.gov For example, building bicyclic and cage compounds based on existing frameworks has been shown to be a beneficial strategy for developing novel energetic materials with excellent detonation performance and low sensitivity. nih.gov
The following table provides a summary of key computational findings related to NTO:
| Property | Computational Finding | Significance |
| Decomposition Initiation | C-NO₂ bond homolysis is the most probable initial step. acs.orgvulcanchem.com | Guides understanding of thermal stability and decomposition mechanisms. |
| Hydrogen Bonding Energy | Stable complexes with HF (-45.2 kJ/mol) and NH₃ (-32.7 kJ/mol). vulcanchem.com | Highlights the major contribution of hydrogen bonds to crystal stability. |
| Lattice Energy | Calculated to be between -110.46 and -121.02 kJ/mol. researchgate.net | Provides a measure of the stability of the crystalline solid. |
| Pressure Effects | Minimal lattice distortion up to 10 GPa; band gap shrinkage at 6 GPa. vulcanchem.comresearchgate.net | Demonstrates structural resilience and pressure-induced electronic changes. |
This theoretical framework provides a solid foundation for the continued development and understanding of this compound and related energetic materials.
Correlation of Molecular Structure with Stability Profiles
The stability of this compound (NTO), a key characteristic for its application as an insensitive high explosive, is intrinsically linked to its molecular and crystal structure. Theoretical and computational chemistry investigations have provided significant insights into how factors such as bond strengths, molecular geometry, and intermolecular interactions dictate its thermal stability and sensitivity to external stimuli like impact.
A pivotal factor in the stability of NTO is the strength of the C–NO₂ bond. The homolytic bond dissociation energy (BDE) of this bond is considered a primary indicator of the molecule's thermal stability, as its cleavage is often the initial step in the unimolecular decomposition of many nitro compounds. acs.orgnih.govnih.gov Computational studies, primarily using density functional theory (DFT), have been employed to calculate the BDE of the C–NO₂ bond in NTO. These calculations consistently show that this bond is the weakest in the molecule, making its dissociation the most probable initiation route for decomposition. nih.gov For instance, DFT calculations at the ROB3P86/6-311G(d,p) level have been used to determine these energies. nih.gov
Furthermore, a direct correlation has been established between the C–NO₂ BDE and the impact sensitivity of nitro compounds. acs.orgnih.govnih.gov Generally, a higher BDE value corresponds to lower impact sensitivity (i.e., greater stability). acs.org For a series of C-nitro compounds, a good linear correlation exists between the drop weight impact energy (Edr) and the zero-point energy-corrected BDE (BDEZPE) for compounds that ignite through the C–NO₂ dissociation mechanism. acs.orgnih.gov This relationship underscores the principle that a stronger trigger bond requires more energy to break, thus rendering the material less sensitive.
Table 1: Calculated Bond Dissociation Energies (BDE) for NTO
| Bond | Calculation Method | BDE (kJ/mol) | Reference |
|---|---|---|---|
| C–NO₂ | ROB3P86/6-311G(d,p) | Value not explicitly stated in snippets | nih.gov |
| N–NO₂ | M06-2X/6-311+G(2d,p) | 41 - 296 (for derivatives) | icm.edu.pl |
The molecular geometry of NTO also plays a crucial role in its stability. Quantum chemical calculations have provided detailed information on the bond lengths and angles within the NTO molecule. cranfield.ac.uk These structural parameters are fundamental to understanding the strain and electronic distribution within the triazole ring and its substituents.
Table 2: Selected Optimized Geometries of NTO from Computational Studies
| Parameter | Method | Value | Reference |
|---|---|---|---|
| C=O Bond Length | CPCM(water)/TPSSh/aug-cc-pVTZ | Data not available in snippets | cranfield.ac.uk |
| C–N Bond Length | CPCM(water)/TPSSh/aug-cc-pVTZ | Data not available in snippets | cranfield.ac.uk |
| N–O Bond Length | CPCM(water)/TPSSh/aug-cc-pVTZ | Data not available in snippets | cranfield.ac.uk |
| N–N Bond Length | CPCM(water)/TPSSh/aug-cc-pVTZ | Data not available in snippets | cranfield.ac.uk |
Note: While the references confirm that these parameters have been calculated and are in good agreement with crystallographic data, the specific numerical values were not available in the provided search snippets.
In the solid state, the stability of NTO is significantly enhanced by an extensive network of intermolecular hydrogen bonds. researchgate.netresearchgate.net X-ray crystallography and computational studies have revealed that NTO molecules in the crystal lattice are linked in ribbons through a relatively strong network of hydrogen bonds. researchgate.netresearchgate.net These interactions create a highly stable crystal structure, which requires more energy to disrupt, thereby increasing the thermal stability and reducing the sensitivity of the bulk material. The primary hydrogen bonds involve the amine hydrogens and the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. researchgate.net The strength and geometry of these hydrogen bonds are critical; for example, the interaction energy between NTO and ammonia (B1221849) (a model for hydrogen bonding) has been calculated to be significant, with the greatest corrected intermolecular interaction energy being -37.58 kJ/mol. researchgate.net
Table 3: Intermolecular Hydrogen Bond Parameters in NTO Complexes
| Interacting Molecules | Method | Interaction Energy (kJ/mol) | Key Hydrogen Bonds | Reference |
|---|---|---|---|---|
| NTO-NH₃ | B3LYP/6-311++G** | -37.58 | N-H···O, N-H···N | researchgate.net |
| NTO-H₂O | B3LYP/6-311++G** | -30.14 | N-H···O | researchgate.net |
Note: These values represent the interaction with model molecules to probe the nature of hydrogen bonding in NTO.
Electronic properties, such as the distribution of electron density and charge transfer, also correlate with stability. The presence of the electron-withdrawing nitro group and the triazole ring leads to a unique electronic structure. cranfield.ac.uk Intramolecular charge transfer processes between the ring and the nitro group are observed, which can influence the reactivity of the molecule. cranfield.ac.uk Furthermore, under pressure, changes in intermolecular hydrogen bonding can lead to charge transfer between molecules, which in turn affects the electronic band gap and can alter the stability profile of the crystal.
Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the impact sensitivity of nitro compounds based on their molecular descriptors. nih.govresearchgate.netqsardb.orgnih.gov These models often incorporate parameters derived from the molecular structure, such as the number of nitro groups, the number of single bonds, and the relative number of nitrogen atoms, to establish a mathematical relationship with experimental sensitivity data (log(h₅₀)). qsardb.org While these models provide a valuable predictive tool, they also reinforce the fundamental principle that the molecular structure is the ultimate determinant of the stability and sensitivity of energetic materials like NTO. researchgate.net
Reactivity and Decomposition Studies
Thermal Decomposition Mechanisms
The thermal decomposition of NTO is a complex process involving multiple competing pathways. Research has identified several key initial steps and subsequent reactions that lead to the final gaseous products.
Reactive molecular dynamics simulations of NTO under shock loading have indicated that NO2 elimination is a dominant initial decomposition mechanism. nih.govsemanticscholar.orgnih.gov Laser-induced mass spectrometry studies also suggest that the probable decomposition path involves the elimination of NO2, followed by the breaking of the azole ring. epa.gov These findings underscore the importance of C-NO2 homolysis as a key initiating event in the decomposition cascade of NTO.
Intramolecular rearrangements represent another significant pathway in the decomposition of nitro compounds. One such rearrangement is the nitro-nitrite isomerization, where the nitro group (-NO2) converts to a nitrite (B80452) group (-ONO). While this mechanism has been studied in various aliphatic nitro compounds, its role in the decomposition of NTO is also considered. researchgate.net This isomerization can lead to different subsequent fragmentation patterns compared to direct bond homolysis. Theoretical studies have explored the energy barriers associated with such rearrangements to assess their likelihood compared to other decomposition pathways.
Following the initial bond cleavage or rearrangement, the triazole ring becomes unstable and undergoes scission, leading to the formation of various smaller fragments. nih.gov Experimental and computational studies have identified a range of gaseous products resulting from NTO's thermal decomposition.
Combined thermogravimetric-Fourier transform infrared-mass spectrometry (TG-FTIR-MS) techniques and reactive force field molecular dynamics (ReaxFF MD) simulations have been used to identify the main intermediate and final products. researchhub.com The primary final gaseous products include water (H2O), carbon dioxide (CO2), and nitrogen (N2). researchhub.com Other detected products are ammonia (B1221849) (NH3), hydrogen (H2), and methane (B114726) (CH4). researchhub.com The initial decomposition product observed in pulsed infrared laser pyrolysis of thin NTO films is CO2, with NO2 and HONO not being detected in the condensed phase, suggesting a mechanism where CO2 is formed early in the decomposition process. researchgate.net
Isotopic labeling studies have provided further insight into the fragmentation pathways. Thermolysis of 15N-labeled NTO samples revealed that the majority of the condensed-phase product is an insoluble residue, with small amounts of 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) and triazole detected. researchgate.net The analysis of the gaseous products from these studies helps to trace the fate of the nitrogen atoms from different positions in the NTO molecule. researchgate.net
Table 1: Major Thermal Decomposition Products of NTO
| Product | Chemical Formula | Phase |
| Water | H₂O | Gas |
| Carbon Dioxide | CO₂ | Gas |
| Nitrogen | N₂ | Gas |
| Ammonia | NH₃ | Gas |
| Hydrogen | H₂ | Gas |
| Methane | CH₄ | Gas |
This table is interactive and can be sorted by clicking on the column headers.
The integration of catalysts can significantly alter the decomposition kinetics of energetic materials like NTO. Catalysts can lower the activation energy of the decomposition reaction, thereby increasing the decomposition rate and lowering the decomposition temperature.
Studies have investigated the effect of various metal oxides and salts on NTO's thermal behavior. For instance, the presence of nanosize cobalt ferrite (B1171679) (CoF) has been shown to decrease the thermal decomposition temperature of NTO. researchgate.net However, isoconversional kinetic analysis suggested that the activation energy of NTO decomposition increased in the presence of the CoF additive. researchgate.net Computational studies have also explored the interaction of NTO with iron oxide nanoparticles (Fe13O13), revealing that the nanoparticle can facilitate NTO decomposition through pathways involving oxygen transfer from the nitro group to the nanoparticle. nih.govresearchgate.net The reactivity was found to be highly dependent on the adsorption site on the nanoparticle surface. nih.govresearchgate.net
Decomposition Under Diverse External Stimuli
Besides thermal energy, other external stimuli such as light can induce the decomposition of NTO. Understanding these processes is crucial for assessing its stability during storage and handling under various environmental conditions.
NTO can undergo decomposition when exposed to ultraviolet (UV) light or high-intensity laser irradiation. nih.gov The photochemical decomposition pathways can differ from the thermal pathways due to the specific electronic states excited by the absorption of photons.
Studies on the photolysis of aqueous solutions of NTO have shown that it degrades upon exposure to UV light. nih.gov The degradation rate and products are dependent on the wavelength of the irradiation. nih.gov Major aqueous photolysis products include ammonium (B1175870), nitrate (B79036), and nitrite. nih.gov It has also been demonstrated that NTO can produce singlet oxygen upon photolysis, and the presence of dissolved oxygen can increase the photolysis rate. nih.gov The environmental half-life of NTO in pure water under photolytic conditions has been estimated to be on the order of days. nih.gov
Laser-induced decomposition studies have been conducted to investigate the initial steps of NTO decomposition under rapid heating conditions. acs.org These experiments often employ techniques like laser-induced mass spectrometry to identify the primary decomposition fragments. epa.gov The results from these studies often point to the elimination of NO2 as a key initial step, consistent with thermal decomposition findings. epa.gov
Table 2: Major Photochemical Decomposition Products of NTO in Aqueous Solution
| Product | Chemical Formula |
| Ammonium | NH₄⁺ |
| Nitrate | NO₃⁻ |
| Nitrite | NO₂⁻ |
This table is interactive and can be sorted by clicking on the column headers.
Shock-Induced Decomposition Mechanisms
The decomposition of 5-Nitro-3H-1,2,4-triazol-3-one (NTO) under shock loading, particularly at velocities exceeding 6 km/s, is a complex process initiated by physical aggregation followed by chemical breakdown. nih.govresearchgate.netnih.gov Reactive molecular dynamics simulations indicate that the first event is the clustering of single NTO molecules into dimers, trimers, and larger aggregates. nih.govnih.gov Following this, individual NTO molecules dissociate from these clusters and begin to decompose. nih.govresearchgate.netnih.gov
The primary initial decomposition pathways are characterized by the elimination of a nitro group (NO₂) and the cleavage of the heterocyclic triazole ring. nih.govresearchgate.netnih.gov These two pathways are considered the dominant mechanisms of initial decomposition under shock conditions. nih.govresearchgate.net A minor pathway involves intermolecular hydrogen transfer, which triggers the dissociation of a small fraction of NTO molecules. nih.govresearchgate.netnih.gov The specific decomposition pathways result in a variety of intermediate and final products.
Table 1: Key Decomposition Pathways of NTO Under Shock Loading
| Pathway Initiator | Key Steps & Intermediates | Major Products |
|---|---|---|
| NO₂ Elimination | The NTO molecule first breaks into NO₂ and a C₂H₂ON₃ ring. The ring subsequently splits into CN and a three-atom nitrogen heterocycle (CH₂ON₂). | NO₂, CN, CO, N₂ |
| Heterocycle Cleavage | The triazole ring cleaves, producing CH₂ON₂ and O₂N-CN. The O₂N-CN intermediate can further break down. | NO₂, CN, CO, NO |
| Hydrogen Transfer | An intermolecular proton transfer occurs, often to the electronegative NO₂ group or the carbonyl group, initiating decomposition. | Various intermediates depending on the transfer site. |
Abiotic Chemical Transformation Pathways
The abiotic transformation of NTO in environmental systems is influenced by interactions with various materials, including minerals and carbonaceous substances.
Studies involving metal oxides have shown that NTO is resistant to certain transformation pathways. energetic-materials.org.cn Specifically, when reacting with ferrihydrite and birnessite surfaces at a neutral pH, NTO exhibits no detectable adsorption or chemical transformation. researchgate.net This resistance to oxidation by common soil minerals suggests a degree of persistence in environments where these minerals are prevalent. researchgate.net
In contrast, reductive transformation pathways have been identified. Wood-derived biochars have been demonstrated to facilitate the abiotic reduction of NTO. rsc.orgudel.edu When the biochar is in a reduced state (its electron storage capacity is filled), it can act as an electron donor, leading to the reduction of NTO to 3-amino-1,2,4-triazol-5-one (ATO). rsc.orgudel.edu This process is more pronounced than the minimal removal observed with oxidized biochar, which occurs primarily through reversible adsorption. rsc.orgudel.edu The fraction of biochar's electron storage capacity that is reactive toward NTO has been shown to be regenerable over multiple redox cycles. rsc.org Other research has noted that photocatalytic degradation using titanium dioxide (TiO₂) and Fenton oxidation are effective methods for the complete mineralization of NTO. nih.gov
Table 2: Summary of NTO's Abiotic Transformation Pathways
| Reactant/Catalyst | Conditions | Observed Outcome | Primary Product(s) |
|---|---|---|---|
| Ferrihydrite | Neutral pH | Resistant to oxidation; no detectable transformation. researchgate.net | N/A |
| Birnessite | Neutral pH | No detectable adsorption or transformation. energetic-materials.org.cnresearchgate.net | N/A |
| Reduced Wood-Derived Biochar | pH 6-10 | Pronounced removal primarily through reduction. rsc.orgudel.edu | 3-amino-1,2,4-triazol-5-one (ATO) rsc.orgudel.edu |
| Titanium Dioxide (TiO₂) Suspension | With UV light (>290 nm) | Complete mineralization. nih.gov | Nitrites, Nitrates, Carbon Dioxide nih.gov |
Derivatives, Analogues, and Structural Modification Strategies
Synthesis and Characterization of Novel Derivatives
A key strategy to boost the energetic properties of NTO is the introduction of additional nitro groups. An example of this is the synthesis of 2,4-dihydro-2,4,5-trinitro-3H-1,2,4-triazole-3-one (DTNTO). This compound is synthesized through the nitration of NTO using a mixture of fuming nitric acid and acetic anhydride. researchgate.net Characterization of DTNTO has been carried out using elemental analysis, IR spectroscopy, and NMR (¹H and ¹³C). Thermal analysis, including DTA and DSC, shows that DTNTO undergoes exothermic decomposition with a peak temperature of 264°C. researchgate.net Thermogravimetric analysis indicates a significant weight loss of 61% between 194°C and 264°C. researchgate.net
Fusing or linking other heterocyclic rings to the triazolone structure is another approach to creating novel energetic materials. These modifications can introduce desirable properties such as increased heat of formation and density. The versatility of the 1,2,4-triazole (B32235) ring system allows for the synthesis of a wide array of fused and non-fused heterocyclic derivatives. researchgate.netmdpi.com For instance, linking heterocycles like tetrazines or oxadiazoles (B1248032) can lead to compounds with enhanced energetic performance. researchgate.netresearchgate.net The synthesis of these complex molecules often involves multi-step reactions and illustrates the adaptability of the triazolone core for creating high-performance energetic materials. researchgate.net
The formation of transition metal salts of NTO is a well-established method to modify its properties. These salts are typically prepared through a double decomposition reaction between a soluble salt of NTO (like the sodium, potassium, or ammonium (B1175870) salt) and a suitable transition metal salt in an aqueous solution. doi.org Another method involves the reaction of NTO with metal carbonates or oxides. doi.org
A variety of transition metal salts have been synthesized and studied, including those with silver (Ag), mercury (Hg), cadmium (Cd), chromium (Cr), iron (Fe), manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netresearchgate.net The thermal behavior and explosive properties of these salts have been investigated. It has been observed that the presence of transition metal ions, which can act as oxidation catalysts, can enhance the explosive behavior of NTO. researchgate.net For example, a study of Mn(NTO)₂, Fe(NTO)₂, Co(NTO)₂, Ni(NTO)₂, Cu(NTO)₂, and Zn(NTO)₂ showed that these salts could be potential burning rate modifiers for solid propellants. researchgate.net The general thermolysis mechanism for these salts involves dehydration (if hydrated), followed by denitrification and cleavage of the triazole ring, ultimately forming a metal oxide. doi.org
Table 1: Examples of Transition Metal Salts of 5-Nitro-3H-1,2,4-triazol-3-one
| Compound | Formula | Preparation Method | Key Finding | Reference |
|---|---|---|---|---|
| Silver Nitrotriazolate | Ag(NTO)·H₂O | Double decomposition with silver nitrate (B79036). | Thermally decomposes to metallic silver. | doi.orgresearchgate.net |
| Iron(II) Nitrotriazolate | Fe(NTO)₂ | Reaction of NTO with an iron salt. | Investigated as a potential burning rate modifier. | researchgate.net |
| Copper(II) Nitrotriazolate | Cu(NTO)₂ | Reaction of NTO with a copper salt. | Shows enhanced explosive behavior compared to NTO. | researchgate.net |
| Zinc(II) Nitrotriazolate | Zn(NTO)₂ | Reaction of NTO with a zinc salt. | Studied for its thermal and explosive properties. | researchgate.net |
Systemic Impact of Substituent Groups on Chemical Properties
The chemical properties of the 1,2,4-triazol-3-one ring are significantly influenced by the nature and position of substituent groups. The triazole ring itself contains multiple reactive sites, and the addition of substituents can direct chemical transformations. nih.gov
The position of an alkyl substituent on the nitrogen atoms of the heterocycle affects the reactivity of other groups on the ring. nih.gov For example, the reactivity of a nitro group in nucleophilic substitution reactions can be influenced by the location of an alkyl group on the triazole ring. nih.gov The introduction of different functional groups, such as amino, nitro, or various heterocyclic moieties, can alter the electronic structure, stability, and reactivity of the entire molecule. ontosight.ainih.govmdpi.com This principle is fundamental in medicinal chemistry for developing triazole-based drugs and is equally applicable in the design of energetic materials to fine-tune their performance and safety characteristics. nih.gov
Co-crystal Formulations and Polymer-Bonded Systems
To improve the performance and safety of NTO, it is often incorporated into co-crystal formulations and polymer-bonded explosive (PBX) systems.
Co-crystals: Co-crystallization involves combining two or more different molecules in a single crystal lattice. This technique can modify the physical properties of the energetic material without altering its chemical structure. For example, a co-crystal of NTO with HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) has been prepared. researchgate.net This co-crystal exhibited a melting point significantly higher than that of NTO alone and showed modified mechanical sensitivity. researchgate.net Similarly, a co-crystal of hydrazinium (B103819) 3-nitro-1,2,4-triazol-5-one (HNTO) and ammonium nitrate (AN) has been synthesized and proposed as a promising rocket propellant oxidizer. scispace.com
Polymer-Bonded Systems: Polymer-bonded explosives (PBXs) consist of explosive crystals embedded in a polymer matrix. This approach enhances the mechanical properties and reduces the sensitivity of the explosive. NTO is widely used in PBX formulations for insensitive munitions. researchgate.netscispace.com It has been formulated with various binders, including thermoplastic elastomers like Estane. aiaa.org The inclusion of NTO in RDX/Estane sheet explosives has been shown to increase the density and velocity of detonation while decreasing sensitivity to shock, impact, and friction. aiaa.org The self-binding nature of NTO, attributed to interactions between its carbonyl oxygen and azole hydrogen, contributes to better compaction of the explosive matrix. aiaa.org NTO-based PBXs have also been studied with other binders like polydimethylsiloxane (B3030410) (PDMS) and in melt-cast formulations with TNT. researchgate.netresearchgate.net
Advanced Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental for determining the molecular structure and bonding within the NTO molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of NTO in solution. Studies utilizing ¹H, ¹³C, and ¹⁵N NMR provide definitive assignments for each atom in the molecule's framework. To achieve unequivocal spectral assignments, research has often employed isotopically labeled NTO isomers, such as those labeled with ¹⁵N at the nitro group, the N(4) position, or both N(1) and N(2) positions. tandfonline.comscispace.com The chemical shifts are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO). scispace.com
The ¹³C NMR spectrum of NTO shows two key resonances corresponding to the carbonyl carbon (>C=O) and the carbon attached to the nitro group (>C-NO₂). doi.org The chemical shifts for these carbons, along with the proton and nitrogen signals, are consistent with the accepted triazolone structure. scispace.comdoi.org
NMR Spectroscopic Data for 5-Nitro-3H-1,2,4-triazol-3-one in DMSO
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~7.4 | N-H | sid.ir |
| ¹³C | ~154 | >C=O | doi.org |
| ¹³C | ~148 | >C-NO₂ | doi.org |
| ¹⁵N | ~358 | -NO₂ (Referenced to nitromethane) | scispace.com |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprint for NTO by identifying its characteristic functional groups and bond vibrations. acs.org Theoretical calculations combined with experimental measurements of isotopically labeled NTO have enabled detailed assignment of the vibrational bands. acs.orgresearchgate.net Key peaks in the IR spectrum include strong absorptions corresponding to the carbonyl (C=O) and nitro (C-NO₂) group stretches. vulcanchem.com
Electronic spectroscopy (UV-Vis) is used to study the electronic transitions within the molecule. The UV-Vis spectrum of NTO is pH-dependent, a characteristic exploited in analytical methods. cranfield.ac.ukmaynoothuniversity.ie Monitoring by UV-Vis spectrometry is a common technique for quantifying NTO concentrations in aqueous solutions during remediation processes. maynoothuniversity.ie
Key Infrared (IR) Vibrational Modes of NTO
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1720 | C=O stretch | vulcanchem.com |
| 1540 | C-NO₂ stretch | vulcanchem.com |
| 1260 | Ring deformation | vulcanchem.com |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state of NTO, including bond lengths, bond angles, and crystal packing. Studies have identified different polymorphic forms, such as β-NTO, which has been characterized at low temperatures. nih.gov The crystal structure of β-NTO was determined to belong to the monoclinic space group P2(1)/c. nih.gov The crystal structure is significantly stabilized by intermolecular hydrogen bonds. vulcanchem.com This structural analysis is crucial for understanding the density and crystalline stability of the material.
Crystallographic Data for β-NTO
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | doi.orgnih.gov |
| Space Group | P2(1)/c | nih.gov |
| Temperature | 100 (1) K | nih.gov |
Thermal Analysis Methods (DTA, DSC, TG) for Stability Assessment
Thermal analysis techniques, including Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are essential for assessing the thermal stability and decomposition behavior of NTO. DSC studies show that NTO undergoes a strong exothermic decomposition at temperatures around 260-275°C. doi.orgvulcanchem.com TGA measurements reveal that this decomposition is accompanied by significant mass loss. researchgate.net
The kinetics of thermal decomposition have been studied extensively, with isoconversional analysis of DSC data showing that the activation energy (Ea) for decomposition is not constant but varies with the extent of conversion. utah.edu The activation energy initially increases and then decreases, which is consistent with reports of autocatalytic behavior in the later stages of decomposition. utah.edu The decomposition process is complex, involving competitive sublimation and condensed-phase reactions. utah.edunasa.gov
Thermal Analysis Data for NTO
| Method | Observation | Value | Reference |
|---|---|---|---|
| DSC | Exothermic decomposition peak | ~260-275°C | doi.orgvulcanchem.com |
| DSC | Heat of decomposition | 1450 J/g | vulcanchem.com |
| TG | Weight loss (194-264°C) | 61% (for DTNTO, a derivative) | researchgate.netresearchgate.net |
| DSC (Isoconversional Analysis) | Activation Energy (Ea) Plateau | 333 kJ mol⁻¹ | utah.edu |
Chromatographic and Titrimetric Assays for Purity and Content Analysis
Ensuring the purity of synthesized NTO is critical for its reliable performance. Both titrimetric and chromatographic methods are employed for this purpose. Due to the labile N-H bond, NTO behaves as a weak acid with a pKa of 3.76, which allows for its assay via a simple aqueous acid-base titration. icm.edu.pl This method involves dissolving the NTO sample in water and titrating the resulting acidic solution against a standardized sodium hydroxide (B78521) solution using phenolphthalein (B1677637) as an indicator. icm.edu.pl
High Performance Liquid Chromatography (HPLC) is a widely used instrumental method for the analysis of NTO. icm.edu.pl It is particularly valuable for analyzing NTO within explosive mixtures and for monitoring its concentration in environmental samples. maynoothuniversity.ieicm.edu.pl For quality control of production batches, HPLC serves as a benchmark method to confirm the purity determined by simpler techniques like titration. icm.edu.pl A comparison of results shows good agreement between the two methods, validating the titration assay as a rapid and suitable method for routine quality control. icm.edu.pl
Comparison of NTO Purity by Titration and HPLC
| Sample Type | Purity by Titration (%) | Purity by HPLC (%) | Reference |
|---|---|---|---|
| Normal Batch | ~99.2 | Comparable to titration | icm.edu.pl |
| Standard Sample | 99.6 | Comparable to titration | icm.edu.pl |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| NTO | This compound |
| DTNTO | 2,4-dihydro-2,4,5-trinitro-3H-1,2,4-triazole-3-one |
| TO | 1,2,4-triazol-3-one |
| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |
| DMSO | Dimethyl sulfoxide |
| TNT | 2,4,6-Trinitrotoluene (B92697) |
| HMX | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine |
| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |
| ATO | 5-Amino-1,2,4-triazol-3-one |
| ANTA | 3-Amino-5-nitro-1,2,4-triazole |
| DNAN | 2,4-Dinitroanisole (B92663) |
| NQ | Nitroguanidine |
Acid-Base Titration Methodologies
The weakly acidic nature of this compound (NTO) allows for its quantitative analysis through acid-base titration. scispace.com This characteristic is attributed to the labile N-H bond in the triazole ring. scispace.com The compound has two ionizable hydrogen atoms, at the N(1) and N(4) positions, with the hydrogen at the N(1) position being more acidic. scispace.com Under mild basic conditions, only the N(1) hydrogen is ionized. scispace.com The pKa values for NTO have been determined by multiple methods, with pKa1 around 3.61-3.76 and pKa2 at approximately 11.06-11.1. scispace.comacs.org
A common and straightforward method for the assay of NTO involves its titration with a standardized aqueous solution of a strong base, such as sodium hydroxide (NaOH). scispace.com Due to the limited solubility of NTO in water at room temperature, the sample is typically dissolved in heated distilled water (around 80°C) before titration. scispace.comicm.edu.pl Phenolphthalein is an effective indicator for this titration. scispace.com
The purity of the NTO sample can be calculated using the data from the titration. scispace.com This titration method is considered simple, rapid, and suitable for the quality control of production batches, offering a cost-effective alternative to more instrument-intensive techniques like High-Performance Liquid Chromatography (HPLC). scispace.comicm.edu.pl
Research Findings on Acid-Base Titration of NTO
| Parameter | Description | Source |
|---|---|---|
| Principle | Exploits the weakly acidic character of NTO (pKa ≈ 3.76) for titration with a strong base. | scispace.com |
| Titrant | ~0.07 N Sodium Hydroxide (NaOH) solution, standardized against potassium hydrogen phthalate. | scispace.com |
| Sample Preparation | 200 to 250 mg of NTO powder is dissolved in 150 ml of distilled water by warming on a hot plate. | scispace.com |
| Indicator | Phenolphthalein. | scispace.com |
| Application | Suitable for quality control assay of NTO production batches. | scispace.comicm.edu.pl |
| Comparison | Results are comparable to those obtained by the HPLC method. | scispace.com |
| Purity Results | Normal batch samples showed purity of ~99.2%, while standard samples showed 99.6%. | icm.edu.pl |
Development of Rapid and Field-Ready Quantification Methods (e.g., Colorimetry)
The need for immediate, on-site evaluation of NTO contamination in aqueous environments, particularly at manufacturing and processing facilities, has driven the development of rapid and field-ready quantification methods. cranfield.ac.uk Traditional laboratory techniques like HPLC, while accurate, are not practical for real-time field analysis. cranfield.ac.ukresearchgate.net Colorimetry has emerged as a promising solution, offering a method that does not require sophisticated analytical equipment. cranfield.ac.ukconsensus.app
Further advancements in rapid detection include the development of a nanosensing assay. acs.org This method utilizes unlabeled gold nanoparticles (AuNPs) and the competitive supramolecular association of NTO with melamine (B1676169). acs.org In the presence of melamine, AuNPs aggregate, causing a color change from red to blue. acs.org However, when NTO is introduced, it preferentially binds to melamine through hydrogen bonding, preventing the aggregation of AuNPs and retaining their red color. acs.org This highly sensitive method allows for the naked-eye detection of NTO at sub-femtomolar concentrations. acs.org
Key Features of Field-Ready NTO Quantification Methods
| Method | Principle | Detection Limit | Key Advantages | Source |
|---|---|---|---|---|
| pH-Based Colorimetry | The color of the aqueous solution changes with pH due to the formation of different NTO ionic species. The color intensity correlates with concentration. | As low as 10 ppm (visually) | Field-ready, no complex equipment needed, immediate evaluation. | cranfield.ac.ukresearchgate.net |
| Gold Nanoparticle (AuNP) Colorimetry | Competitive binding between NTO and melamine for AuNPs. NTO prevents melamine-induced aggregation of AuNPs, resulting in a visible color difference (red vs. blue). | Sub-femtomolar (3.08 × 10⁻¹⁶ mol L⁻¹) | Extremely high sensitivity, rapid, naked-eye detection. | acs.org |
Applications in Advanced Material Formulations
Integration into Insensitive Material Systems
A key application of 5-Nitro-3H-1,2,4-triazol-3-one is its incorporation into insensitive munitions (IMs). researchgate.net Its inherent insensitivity to stimuli such as impact, friction, heat, spark, and shock waves makes it a valuable component for developing explosives that are less susceptible to accidental detonation. energetic-materials.org.cn NTO is used in melt-cast explosives, often in mixtures with 2,4,6-trinitrotoluene (B92697) (TNT), and in pressed explosives like polymer-bonded explosives (PBXs). researchgate.net
In the context of PBXs, NTO is combined with various binders to create stable, insensitive explosive formulations. Molecular dynamics simulations have been employed to study the interface interactions between NTO and different binders to optimize compatibility, safety, and mechanical properties. researchgate.net
Below is a table of binders that have been studied for use with NTO in PBX formulations:
| Binder Name | Full Name |
| HTPB | Hydroxy-terminated polybutadiene |
| EVA | Ethylene-vinyl acetate (B1210297) copolymer |
| GAP | Glycidyl azide (B81097) polymer |
| Poly-NIMMO | Poly-3-nitratomethyl-3-methyl oxetane |
| Estane 5703 | Ester urethane |
Data derived from research on NTO-based PBXs. researchgate.net
The formulation of NTO into salts is another approach to designing insensitive materials, as its strong acidic properties can sometimes limit its direct application. researchgate.net These formulations aim to balance performance with enhanced safety characteristics.
Functional Role in Propellant Chemistry
This compound serves multiple roles in propellant chemistry, primarily due to its energetic properties and stability. It is used in gunpowder and solid propellant compositions, where it can function as a secondary explosive, replacing more sensitive compounds like octogen (B1203285) (HMX) or hexogen (RDX). google.comgoogle.com
As an Oxidizer: NTO is used as an oxidizer charge in various propellant formulations. google.comgoogle.com It can be incorporated into composite propellants, partially or completely replacing commonly used oxidizers. google.com Its use can result in propellants that are less hygroscopic compared to those containing ammonium (B1175870) nitrate (B79036). google.com The objective is often to achieve a high specific impulse, and research has explored novel triazole-based oxidizers to potentially replace ammonium perchlorate (B79767) (AP) in solid propellants. rsc.org
As a Burning Rate Modifier: Transition metal salts of NTO have been investigated as potential burning rate modifiers for solid propellants. researchgate.net The presence of transition metal ions, which are effective oxidation catalysts, may enhance the explosive behavior of NTO, making these salts suitable for modulating the combustion speed of propellants. researchgate.net
A comparison of NTO's properties with other explosives highlights its suitability for propellant applications where reduced sensitivity is crucial.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| NTO | 1.91 | 8,590 (calculated) | 22 |
| RDX | 1.82 | 8,750 | 7.4 |
| HMX | 1.91 | 9,100 | 7.4 |
| TNT | 1.65 | 6,900 | 15 |
This table presents comparative data for common energetic materials. researchgate.netresearchgate.netgoogle.comgoogle.com
In triple-base gunpowders, which also contain nitrocellulose and a liquid nitric ester like nitroglycerine, the inclusion of NTO has been shown to lower the flame temperature and reduce firearm barrel erosion. google.com
Research Directions in Heat-Resistant Material Development
While this compound is recognized for its thermal stability, its application in high-temperature environments is limited by a decomposition temperature of approximately 236.0 °C. rsc.org This has spurred research into developing new energetic materials with higher thermal resistance.
One approach involves using analogues of NTO to synthesize novel compounds with significantly improved thermostability. For instance, researchers have utilized 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO), an NTO analogue, to create a series of energetic compounds. These new materials exhibit thermal decomposition temperatures ranging from 311 °C to 386 °C, which is a substantial increase of 75–150 °C compared to NTO. rsc.org
Crucially, these new heat-resistant compounds retain the low sensitivity characteristic of NTO, with low impact sensitivity (> 50 J) and friction sensitivity (> 360 N). This line of research demonstrates a promising pathway for developing the next generation of insensitive, heat-resistant energetic materials by modifying foundational structures like that of NTO. rsc.org
Theoretical Frameworks for High Energy Density Compound Design
Theoretical studies, particularly those employing density functional theory (DFT), are fundamental to the design of new high-energy density compounds (HEDCs) based on the 1,2,4-triazole (B32235) framework. nih.govresearchgate.net These computational methods allow researchers to predict the energetic properties, detonation performance, and sensitivity of novel molecules before undertaking their synthesis. nih.gov
A common strategy involves introducing various energetic groups (substituents) onto a parent molecule, such as a 1,2,4-triazole derivative, to enhance its performance while maintaining stability. nih.gov The effects of different substituents on key properties are systematically studied.
The following table lists examples of energetic groups used in theoretical designs to modify triazole-based compounds:
| Substituent Group | Chemical Formula |
| Amino | -NH₂ |
| Nitroamino | -NHNO₂ |
| Nitro | -NO₂ |
| Nitrate Ester | -ONO₂ |
| Difluoroamino | -NF₂ |
| Cyano | -CN |
| Isocyano | -NC |
| Azido | -N₃ |
These groups have been theoretically introduced to a 5-nitro-3-trinitromethyl-1H-1,2,4 triazole (NTNMT) backbone to study their impact on energetic properties. nih.gov
Q & A
Q. What are the established methods for synthesizing NTO in laboratory settings?
NTO is synthesized via a two-step process:
- Step 1 : Synthesis of 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) by reacting semicarbazide hydrochloride with formic acid under reflux conditions .
- Step 2 : Nitration of TO using a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at 0–5°C to control exothermicity, yielding NTO with >90% purity. Subsequent purification involves recrystallization from hot water or ethanol .
- Quality Control : Purity is verified via melting point analysis, HPLC, and NMR spectroscopy .
Q. How can researchers characterize the thermal stability and sensitivity of NTO?
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine decomposition temperatures (250–300°C) and enthalpy changes. NTO exhibits good thermal stability, with no significant decomposition below 200°C .
- Sensitivity Testing : Impact sensitivity is assessed using a drop-weight test (e.g., BAM method), showing NTO’s insensitivity (>50 J for no reaction). Friction sensitivity is evaluated via a Julius Peters apparatus, confirming low reactivity .
Q. What purification techniques are recommended for obtaining high-purity NTO samples?
- Recrystallization : NTO is dissolved in hot deionized water and filtered to remove insoluble impurities. Slow cooling yields needle-like crystals .
- Vacuum Drying : Post-crystallization, samples are dried under vacuum at 60°C for 24 hours to eliminate residual solvents .
- Analytical Validation : Purity is confirmed by elemental analysis, FTIR, and X-ray diffraction (XRD) .
Advanced Research Questions
Q. How does tautomerism in NTO precursors affect its reactivity and subsequent applications?
- Tautomerism in TO : The precursor TO exhibits 1,3-proton tautomerism, leading to different reactive sites. Density functional theory (DFT) calculations reveal that the keto-enol equilibrium influences nitration efficiency and product distribution .
- Implications : Tautomeric forms may alter NTO’s crystal packing and energetic properties. Experimental validation via NMR and XRD is critical to correlate tautomer ratios with detonation performance .
Q. What advanced isotopic labeling techniques are used to study NTO’s decomposition mechanisms?
- 15N Labeling : Isotopic labeling at specific nitrogen positions (e.g., N4, N6) enables tracking of decomposition pathways. For example, 15N-labeled NTO synthesized via nitration of 15N-enriched TO allows identification of NO2 group cleavage using mass spectrometry and 15N NMR .
- Applications : Labeling studies reveal that thermal decomposition primarily involves nitro group elimination, forming 5-amino-1,2,4-triazol-3-one (ATO) as an intermediate .
Q. How can computational methods inform the crystal packing and stability of NTO?
- Molecular Dynamics (MD) : Simulations using Lennard-Jones potentials and Coulombic interactions reproduce NTO’s β-crystal structure (space group P21/c). MD at 4.2–400 K predicts anisotropic thermal expansion, aligning with experimental XRD data .
- DFT Studies : Calculations of hydrogen-bonding networks and lattice energies (e.g., -90 kJ/mol) validate crystal stability and guide the design of co-crystals for enhanced performance .
Q. What are the primary metabolic pathways of NTO degradation in microbial and mammalian systems?
- Microbial Degradation : Bacillus licheniformis reduces NTO to ATO under anaerobic conditions via nitroreductases. ATO undergoes ring cleavage to yield CO2, urea, and hydroxyurea over 14 days .
- Mammalian Metabolism : Rat liver microsomes metabolize NTO aerobically to ATO (60%) and 5-hydroxy-1,2,4-triazol-3-one (urazole, 40%). Anaerobic conditions favor ATO production (>95%) .
Q. What methodologies are employed to analyze the kinetic parameters of NTO’s thermal decomposition?
- Non-Isothermal Kinetics : DSC and TG-DTA data analyzed via Flynn-Wall-Ozawa and Kissinger methods determine activation energy (~150 kJ/mol) and reaction order (n = 1). Decomposition follows an Avrami-Erofeev model, indicating nucleation-controlled mechanisms .
- Isothermal Studies : Controlled heating at 250°C quantifies gas evolution (e.g., CO2, NO) using mass spectrometry, confirming autocatalytic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
